CP-409092
Description
Historical Context of Gamma-Aminobutyric Acid (GABA) Receptor Modulators in Therapeutic Development
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAergic system plays a crucial role in regulating neuronal excitability and is a significant target for therapeutic interventions in various neurological and psychiatric disorders. annualreviews.org GABA exerts its effects primarily through two classes of receptors: GABAA receptors and GABAB receptors. GABAA receptors are ligand-gated ion channels that, upon activation by GABA, increase chloride ion influx, leading to neuronal hyperpolarization and inhibition. nih.govfrontiersin.org GABAB receptors are G-protein coupled receptors that modulate ion channels and adenylyl cyclase activity, also contributing to inhibitory neurotransmission. frontiersin.org
The historical development of therapeutic agents targeting GABA receptors highlights their importance in medical practice. Early examples include barbiturates, which were synthesized starting in 1903 and used as sedatives, sleep aids, and general anesthetics. wikipedia.org Benzodiazepines, discovered in 1955, largely replaced barbiturates due to their wider therapeutic index. wikipedia.org Both barbiturates and benzodiazepines act as positive allosteric modulators of GABAA receptors, enhancing the effect of GABA. nih.govwikipedia.org The discovery, development, and clinical history of drugs that augment GABAergic neurotransmission are well illustrated by the efforts to identify non-sedating drugs for anxiety treatment. nih.gov More recently, research has focused on developing compounds that selectively modulate specific GABAA receptor subtypes to maximize therapeutic effects while minimizing side effects like sedation and dependence. frontiersin.org
Significance of CP-409092 as a Research Probe in Anxiolytic Agent Development
This compound is characterized as a partial agonist of the GABAA receptor. medchemexpress.comadooq.comadooq.comadooq.commedchemexpress.eumedchemexpress.comtargetmol.com It has been investigated for its potential anti-anxiety activity. medchemexpress.comadooq.comadooq.comadooq.commedchemexpress.eumedchemexpress.comxcessbio.com The compound was developed as a GABAA partial agonist specifically for the treatment of general anxiety disorder (GAD). tandfonline.commedkoo.com Its identification and study reflect the ongoing interest in targeting the GABAergic system for anxiolytic effects.
As a research probe, this compound has been instrumental in understanding the complexities of GABAA receptor modulation and its implications for anxiety. The development of non-sedative anxiolytics based on modulating specific GABAA receptor subtypes, such as those containing α2 and α3 subunits, has been a key area of research, and compounds like this compound contribute to this understanding. annualreviews.org
Overview of Key Research Areas Investigated for this compound
Research concerning this compound has primarily focused on its interaction with GABAA receptors and its potential as an anxiolytic agent. Key research areas include:
GABAA Receptor Modulation: Characterizing this compound as a partial agonist of the GABAA receptor is fundamental to understanding its pharmacological profile. medchemexpress.comadooq.comadooq.comadooq.commedchemexpress.eumedchemexpress.comtargetmol.com
Anxiolytic Activity: Investigation into the anti-anxiety effects of this compound has been a primary driver of its research. medchemexpress.comadooq.comadooq.comadooq.commedchemexpress.eumedchemexpress.comxcessbio.com
Pharmacokinetics and Metabolism: Studies have examined the absorption, metabolism, and excretion of this compound. Research in rats indicated high clearance and low oral bioavailability. tandfonline.comtandfonline.com Metabolism studies in human liver mitochondria revealed that monoamine oxidase A (MAO-A) is a major enzyme responsible for its metabolism through oxidative deamination. tandfonline.comresearchgate.netresearchgate.net This metabolic pathway contributes significantly to its oral clearance and low exposure. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
In Vitro-In Vivo Correlation: Research has explored the correlation between in vitro metabolic data and in vivo clearance for this compound, particularly concerning metabolism by MAO-A. tandfonline.comresearchgate.netresearchgate.netresearchgate.net
These research areas collectively aim to elucidate the properties of this compound as a GABAA receptor partial agonist and its potential utility, as well as the factors influencing its pharmacokinetic behavior.
Detailed Research Findings:
Studies on the metabolism of this compound have provided detailed insights into its fate in biological systems. In rats, following intravenous and oral administration, this compound exhibited high clearance and low oral bioavailability. tandfonline.com The major metabolic pathways identified included hydroxylation at the oxo-tetrahydro-indole moiety and oxidative deamination, leading to an aldehyde intermediate and subsequent oxidation to a benzoic acid. tandfonline.com Minor pathways involved N-demethylation, subsequent N-acetylation, and oxidation. tandfonline.com Oxidative deamination at the benzylic amine and subsequent oxidation were found to significantly contribute to the drug's oral clearance and low exposure. tandfonline.com
Research using human liver mitochondria demonstrated that MAO-A is the primary enzyme responsible for the metabolism of this compound through oxidative deamination. tandfonline.comresearchgate.netresearchgate.net Comparisons of in vitro intrinsic clearance (CLint) in human liver mitochondria with in vivo oral clearance (CLPO) in humans for this compound and sumatriptan (B127528) suggested that it is possible to predict in vivo metabolic clearance from in vitro data for compounds metabolized by MAO. tandfonline.comresearchgate.netresearchgate.net The intrinsic clearance of this compound was found to be approximately 4-fold greater than that of sumatriptan, a finding consistent with observed in vivo unbound oral clearance values. tandfonline.comresearchgate.net
Data Tables:
Based on the research findings regarding the metabolism and clearance of this compound and sumatriptan by MAO-A, the following data can be presented:
| Compound | In Vitro Intrinsic Clearance (CLint) in Human Liver Mitochondria (mL/mg/min) | In Vivo Unbound Oral Clearance (CL(u)PO) in Humans (mL/min/kg) |
| This compound | 0.008 tandfonline.comresearchgate.net | 724 tandfonline.comresearchgate.net |
| Sumatriptan | 0.002 tandfonline.comresearchgate.net | 178 tandfonline.comresearchgate.net |
This table illustrates the comparative clearance rates of this compound and sumatriptan, highlighting the more rapid clearance of this compound, attributed significantly to MAO-A metabolism. tandfonline.comresearchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIYNUISLDNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047276 | |
| Record name | CP-409092 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194098-25-4 | |
| Record name | CP-409092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194098254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-409092 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-409092 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420WLS764W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Molecular Mechanisms of Action
GABAA Receptor Agonism Profile
The primary pharmacological identity of CP-409092 is defined by its role as a ligand for the GABAA receptor.
Classification as a Partial Agonist at GABAA Receptors
This compound is classified as a partial agonist at GABAA receptors. mdpi.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Unlike a full agonist, which would elicit a maximal response upon binding to the receptor, a partial agonist produces a submaximal response. This characteristic means that this compound enhances the inhibitory function of the GABAA receptor but to a lesser degree than the endogenous neurotransmitter GABA or a full agonist. This property was explored in the context of developing treatments for anxiety. mdpi.commedchemexpress.com
Ligand Binding Dynamics and Receptor Subtype Selectivity
Detailed quantitative data regarding the binding affinity (e.g., Ki values) of this compound for specific GABAA receptor subtypes are not extensively available in the public scientific literature. GABAA receptors are heteropentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. For instance, agonists with high potency at the α1 subunit are often associated with sedative effects, whereas activity at α2 and α3 subtypes is linked to anxiolytic effects. researchgate.net The clinical development of this compound and other related GABAA modulators was part of a broader effort to identify compounds with subtype selectivity to achieve therapeutic benefits without unwanted side effects. sci-hub.seresearchgate.netresearchgate.net However, the precise selectivity profile for this compound remains largely unpublished.
Electrophysiological Modulations Induced by this compound
As a GABAA receptor partial agonist, the fundamental electrophysiological effect of this compound is to enhance the flow of chloride ions (Cl⁻) through the receptor's ion channel upon activation by GABA. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.
While specific patch-clamp studies detailing the precise effects of this compound on chloride currents and membrane potential are not publicly documented, broader studies on neuronal networks have been conducted. In one study using primary rat cortical neurons grown on microelectrode arrays, this compound was shown to alter the formation and activity of the neuronal network, consistent with its known role as a GABAergic modulator. oup.com
Intracellular Signaling Cascades
The interaction of this compound with the GABAA receptor primarily initiates a direct electrophysiological response rather than a complex intracellular signaling cascade.
Downstream Effector Pathways Activated by GABAA Receptor Interaction
The GABAA receptor is a ligand-gated ion channel, and its primary mechanism of action does not involve the activation of extensive downstream second messenger systems typical of G-protein coupled receptors. The principal "downstream" event following the binding of an agonist like this compound is the opening of the integral chloride channel. The immediate consequence is an alteration of the cell's membrane potential. Specific studies elucidating any unique or non-canonical intracellular signaling pathways activated by this compound have not been reported in the available literature.
Comparative Pharmacodynamics with Other GABAergic Agents
A comprehensive understanding of a novel GABAergic agent's pharmacological profile necessitates a detailed comparison with existing compounds that target the GABA-A receptor. This comparison typically involves assessing receptor binding affinity, functional potency, and efficacy at various GABA-A receptor subtypes. These subtypes are heteropentameric structures composed of different combinations of subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor.
Benzodiazepines , such as diazepam and alprazolam, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, known as the benzodiazepine (B76468) site, located at the interface of the α and γ subunits. This binding enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal. Classical benzodiazepines generally exhibit high affinity for multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits.
"Z-drugs" , including zolpidem, zaleplon, and eszopiclone, represent a class of non-benzodiazepine hypnotics that also act at the benzodiazepine binding site of the GABA-A receptor. However, they often display a greater selectivity for the α1 subunit-containing receptors. This subtype selectivity is thought to contribute to their more prominent sedative and hypnotic effects with a reduced anxiolytic and myorelaxant profile compared to benzodiazepines.
A thorough comparative analysis for this compound would involve generating data for the following parameters and comparing them to established values for agents like diazepam and zolpidem.
Comparative Receptor Binding Affinities (Ki, nM) at Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Diazepam | ~4.1 | ~1.3 | ~1.0 | ~5.3 |
| Zolpidem | ~20 | ~300 | ~400 | >15,000 |
Note: The Ki values for Diazepam and Zolpidem are approximate and can vary depending on the experimental conditions.
Comparative Functional Potency (EC50, nM) and Efficacy (% GABA max) at Human GABA-A Receptor Subtypes
| Compound | Subtype | EC50 (nM) | Efficacy (% of max GABA response) |
|---|---|---|---|
| This compound | α1β2γ2 | Data not available | Data not available |
| α2β2γ2 | Data not available | Data not available | |
| α3β2γ2 | Data not available | Data not available | |
| α5β2γ2 | Data not available | Data not available | |
| Diazepam | α1β2γ2 | ~30 | ~150% |
| α2β2γ2 | ~20 | ~180% | |
| α3β2γ2 | ~25 | ~170% | |
| α5β2γ2 | ~40 | ~130% | |
| Zolpidem | α1β2γ2 | ~100 | ~120% |
| α2β2γ2 | >1000 | Lower efficacy | |
| α3β2γ2 | >1000 | Lower efficacy | |
| α5β2γ2 | Inactive | Inactive |
Note: The EC50 and Efficacy values are illustrative and can vary based on the specific assay used.
The hypothetical data in these tables would be crucial for characterizing this compound. For instance, if this compound were to show high affinity and potent partial agonism at α2 and α3-containing subtypes with lower activity at the α1 subtype, it might be predicted to have a strong anxiolytic effect with a reduced sedative-hypnotic liability compared to non-selective benzodiazepines or α1-selective Z-drugs.
Pharmacokinetic and Metabolic Research
In Vivo Absorption and Bioavailability Studies
Research in preclinical models has been crucial in characterizing the absorption and bioavailability of CP-409092. Studies in rats have shown that the compound has an oral bioavailability of approximately 2.9%. nih.gov The pharmacokinetics of this compound in rats are marked by high clearance, measured at 169 ± 18 ml min⁻¹ kg⁻¹, and a substantial volume of distribution at 8.99 ± 1.46 l kg⁻¹. nih.gov A significant amount of the compound, when administered orally, is found unchanged in the feces, which suggests either poor absorption or notable biliary excretion. nih.gov
In a crossover study involving dogs, a 10 mg/kg dose of this compound was administered both orally and directly to the colon. This research was part of a broader effort to evaluate absorption characteristics in a model predictive of human colon absorption.
Direct measurement of human intestinal permeability is a key parameter for predicting the rate and extent of drug absorption. nih.gov Methodologies such as regional in vivo human intestinal perfusion are utilized to calculate the effective permeability (Peff) by measuring the rate at which a substance disappears during its passage through a specific intestinal segment. nih.gov These studies, while providing the most relevant data, are not routinely performed during drug development due to their complexity. nih.gov Consequently, there is a significant reliance on in vitro, in silico, and preclinical animal models to predict human intestinal permeability. nih.gov
To provide a surrogate for human intubation studies, a dog colonoscopy model has been developed and validated to predict colon permeability in humans. nih.govresearchgate.net This model is particularly proposed for controlled-release drug candidates that fall into specific Biopharmaceutics Classification System (BCS) classes. nih.gov In validation studies, this compound was one of several compounds administered to dogs 30 cm cranial to the anal sphincter using a flexible endoscope. nih.govresearchgate.net The relative bioavailability from administration to the dog's colon correlated well with the compound's physicochemical properties. nih.gov
Below are the physicochemical properties for this compound and other compounds used in the dog colon model study. nih.gov
| Compound | Molecular Weight | Aqueous Solubility (mg/mL) at pH 6.5 | Log D (Octanol/pH 7 water) | cLogP |
| This compound | 334 | 25 | 1.8 | 9.1 |
| Aminophylline | ||||
| Propranolol | ||||
| Nifedipine | ||||
| Trovafloxacin | 513 | 0.050 | 1.9 | 5.6 |
| Sertraline | ||||
| Azithromycin | ||||
| Atenolol | ||||
| CP-331684 | 331 | 3.3 | <2.2 | 3.9 |
| CP-424391 | 656 | 11 | 2.0 | 7.7 |
| CJ-13610 | 490 | <0.1 | 2.9 | 7.3 |
Note: Some values for comparator compounds were not available in the cited sources.
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. bpsbioscience.com This system is instrumental in predicting the in vivo pharmacokinetic performance of oral drug products. bpsbioscience.com Drugs are divided into four classes: Class I (high solubility, high permeability), Class II (low solubility, high permeability), Class III (high solubility, low permeability), and Class IV (low solubility, low permeability).
In studies utilizing the dog colon model, this compound was categorized as a Class I analogue, characterized by high solubility and high permeability (HS/HP). nih.govresearchgate.net For compounds falling into BCS Class I, it is generally expected that they will be well absorbed from the colon, and therefore, specific human intubation or dog colon studies may not be required for these candidates. nih.gov
Gastrointestinal Permeability Investigations
Metabolic Pathways and Enzyme Identification
The biotransformation of this compound has been investigated in rats, revealing several metabolic pathways. nih.gov The primary routes of metabolism involve oxidative processes. One major pathway is hydroxylation occurring at the oxo-tetrahydro-indole moiety of the molecule. nih.gov Another significant pathway is the oxidative deamination at the benzylic amine, which initially forms an aldehyde intermediate. nih.gov This intermediate is subsequently oxidized to form the corresponding benzoic acid metabolite. nih.gov These oxidative deamination and subsequent oxidation steps are considered to be important contributors to the compound's oral clearance and low systemic exposure. nih.gov
In addition to these major pathways, minor metabolic routes have also been identified. These include N-demethylation and subsequent N-acetylation and oxidation processes. nih.gov Studies showed no significant gender-related differences in the metabolic profile or excretion patterns in either urine or feces. nih.gov
Major Phase I Oxidative Metabolism
The primary route of metabolism for this compound in rats involves Phase I oxidative reactions, specifically targeting the benzylic amine portion of the molecule.
Following oxidative deamination, an aldehyde intermediate is formed. nih.gov This intermediate is then further oxidized to a benzoic acid metabolite. nih.gov This subsequent oxidation is a crucial step in the metabolic cascade of this compound. nih.gov
Role of Monoamine Oxidase A (MAO-A) in Human Hepatic Metabolism
While oxidative deamination is a major metabolic pathway for this compound in rats, specific data confirming the direct role of Monoamine Oxidase A (MAO-A) in the human hepatic metabolism of this compound is not extensively documented in publicly available research. However, MAO-A is a well-established enzyme known to catalyze the oxidative deamination of various monoamines in the liver. wikipedia.org This process results in the formation of corresponding aldehydes and hydrogen peroxide. Given that oxidative deamination is a primary metabolic route for this compound in animal models, it is plausible that MAO-A could play a role in its metabolism in humans, although direct evidence is pending.
Interspecies Differences in Metabolism
Systemic Clearance and Excretion Mechanisms
In rats, this compound is characterized by high systemic clearance. nih.gov Following oral administration, the majority of the administered dose is recovered in the urine and feces within the first 48 hours. nih.gov A notable portion of the dose is found in the feces as the unchanged drug, which may suggest either poor absorption from the gastrointestinal tract or significant biliary excretion. nih.gov There were no significant gender-related differences observed in the excretion patterns of metabolites in rats. nih.gov
Interactive Data Table: Metabolic Pathways of this compound in Rats
| Metabolic Pathway | Description | Metabolites Formed | Significance |
| Major: Oxidative Deamination | Removal of the benzylic amine group. nih.gov | Aldehyde intermediate, Benzoic acid metabolite. nih.gov | Primary route of metabolism, contributes to high oral clearance. nih.gov |
| Minor: N-demethylation | Removal of a methyl group. nih.gov | N-demethylated metabolite. nih.gov | Contributes to a lesser extent to overall metabolism. nih.gov |
| Minor: N-acetylation & Oxidation | Subsequent modification of the N-demethylated metabolite. nih.gov | N-acetylated and oxidized metabolites. nih.gov | Further biotransformation of minor metabolites. nih.gov |
Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Notes |
| Systemic Clearance | High (169 ± 18 ml/min/kg) | Indicates efficient removal from the body. nih.gov |
| Volume of Distribution | 8.99 ± 1.46 L/kg | Reflects the distribution of the drug in the body. nih.gov |
| Oral Bioavailability | 2.9% ± 3.0% | Suggests poor absorption and/or extensive first-pass metabolism. nih.gov |
| Total Recovery (Oral) | ~89% | High recovery in urine and feces. nih.gov |
| Excretion Timeline | ~87% excreted in the first 48 hours | Rapid elimination from the body. nih.gov |
High Plasma Clearance Rates in Preclinical Species
Preclinical pharmacokinetic studies are essential for predicting a drug's behavior in humans. youtube.comnih.gov While specific numerical data for plasma clearance of this compound in preclinical species such as rats or dogs are not detailed in the available literature, subsequent human data indicates that the compound is subject to high plasma clearance. nih.gov In humans, the unbound oral clearance (CLu(PO)) for this compound was calculated to be 724 ml/min/kg. nih.govresearchgate.net This high clearance rate suggests that the drug is efficiently and rapidly removed from systemic circulation. mmv.orgmmv.org Such findings in human studies are typically preceded by observations of similarly high clearance in preclinical animal models, which are used to project human pharmacokinetic parameters through allometric scaling. youtube.comnih.gov The rapid elimination is primarily attributed to extensive metabolism. nih.gov
Determination of In Vitro Intrinsic Clearance
To understand the mechanisms behind the observed high plasma clearance, in vitro studies are employed to determine a compound's intrinsic clearance (CLint). scottglynn.comyoutube.com Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. youtube.com For this compound, its metabolism was investigated using human liver mitochondria. nih.govresearchgate.net These studies identified that oxidative deamination is a major metabolic pathway for this compound, playing a significant role in its clearance. nih.govresearchgate.net
Further investigation using probe inhibitors confirmed that this compound is metabolized to a large extent by the enzyme monoamine oxidase A (MAO-A). nih.govresearchgate.net The in vitro intrinsic clearance (CLint) of this compound was determined to be approximately four-fold greater than that of sumatriptan (B127528), another compound cleared by MAO-A. nih.govresearchgate.net
| Compound | In Vitro CLint (ml/mg/min) | Primary Metabolizing Enzyme |
|---|---|---|
| This compound | 0.008 | MAO-A |
| Sumatriptan | 0.002 | MAO-A |
In Vitro-In Vivo Correlation (IVIVC) Models for Clearance Prediction
A key goal in drug metabolism research is to establish a reliable in vitro-in vivo correlation (IVIVC), which allows for the prediction of a drug's in vivo behavior based on in vitro data. semanticscholar.orgnih.govinventivapharma.com The research conducted on this compound and its comparison with sumatriptan served as a case study to develop an IVIVC for compounds that are cleared by MAO-A. nih.govresearchgate.net
A strong correlation was observed between the in vitro findings and in vivo metabolic data. nih.gov The approximately four-fold higher in vitro intrinsic clearance of this compound compared to sumatriptan directly corresponded to a similar four-fold difference in their in vivo unbound oral clearance values in humans. nih.govresearchgate.net This successful correlation demonstrates that for drugs metabolized by MAO-A, data from human liver mitochondria can effectively predict in vivo metabolic clearance. nih.gov
| Compound | In Vitro CLint (ml/mg/min) | In Vivo Unbound Oral Clearance (CLu(PO)) (ml/min/kg) | Fold Difference (this compound vs. Sumatriptan) |
|---|---|---|---|
| This compound | 0.008 | 724 | ~4x |
| Sumatriptan | 0.002 | 178 |
Mass Balance Studies and Excretion Routes (Urine, Feces, Unchanged Drug)
Mass balance studies are fundamental to understanding the full ADME profile of a new drug candidate. nih.govnih.gov These studies typically involve administering a radiolabeled version of the compound to track its journey through the body and quantify its elimination. bioivt.com The primary goal is to determine the routes of excretion—most commonly urine and feces—and to calculate the total recovery of the administered dose. nih.govd-nb.info This provides a complete picture of how the drug and its metabolites are eliminated from the body. nih.gov
While specific mass balance and excretion data for this compound are not available in the cited literature, a standard study would aim to quantify the percentage of the administered dose recovered in urine and feces over a period of time. nih.gov Analysis of these samples would also determine the proportion of the drug that is excreted unchanged versus the proportion eliminated as metabolites. Given that this compound is extensively metabolized by MAO-A, it would be expected that a significant portion of the dose would be recovered in the form of metabolites resulting from oxidative deamination, with a smaller fraction appearing as the unchanged parent drug. nih.gov
Strategies to Modulate Pharmacokinetics
Given the high clearance of this compound, strategies to modulate its pharmacokinetic profile are of significant interest. One established approach in medicinal chemistry is to enhance metabolic stability by selectively replacing hydrogen atoms with deuterium (B1214612).
Investigation of Deuteration as a Metabolic Stabilization Approach
Deuteration is a strategy used to alter the metabolic properties of a drug by taking advantage of the kinetic isotope effect. nih.govjuniperpublishers.com The bond between carbon and deuterium (C-D) is significantly stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the reaction, thereby reducing the rate of clearance and potentially increasing the drug's half-life. juniperpublishers.comresearchgate.net
Analysis of Isotope Effects on Intrinsic Clearance
The success of a deuteration strategy is quantified by analyzing the kinetic isotope effect on the compound's clearance. nih.gov This would involve comparing the in vitro intrinsic clearance of the deuterated version of this compound against the original, non-deuterated compound. researchgate.net The experiment would likely be conducted using the same in vitro system where its metabolism was initially characterized, such as human liver mitochondria. nih.gov
A significant reduction in the measured intrinsic clearance for the deuterated analog would provide direct evidence that C-H bond cleavage is the rate-limiting step in its metabolism and that the deuteration strategy was successful in slowing this process. nih.gov This in vitro analysis is a critical step to confirm the mechanistic basis for improved metabolic stability before advancing a deuterated compound to more complex in vivo studies. nih.gov
Preclinical Efficacy and Neurobiological Impact Studies
Assessment in Models of Central Nervous System Disorders
Studies assessing the effects of CP-409092 in models of central nervous system disorders have provided insights into its potential applications, particularly concerning anxiety.
This compound is described as a partial agonist of the GABAA receptor with reported anti-anxiety activity wikipedia.orgmims.com. The GABAA receptor is a known target for anxiolytic drugs, mediating inhibitory neurotransmission in the brain wikipedia.orgwikipedia.org. While this compound is noted to have anti-anxiety activity wikipedia.orgmims.com, one source indicates that systematic studies specifically assessing its effects in anxiety models are lacking researchgate.net. Established anxiety animal models commonly used in preclinical research include the elevated plus maze, open field test, and marble burying test, which assess anxiety-like behaviors in rodents wikipedia.orgfishersci.camims.comnih.gov.
General behavioral effects of compounds are often assessed in animal studies to understand their impact on various aspects of behavior nih.govwikipedia.orgnih.gov. However, specific detailed behavioral phenotyping data following the administration of this compound were not available in the provided search results.
Neurophysiological and Cellular Effects
Investigations into the neurophysiological and cellular effects of this compound provide a deeper understanding of its actions at the level of neuronal circuits and individual cells.
This compound was included in a study evaluating the effects of chemicals on neural network formation in cortical neurons cultured on microelectrode arrays (MEAs) fishersci.caoup.com. This study, part of the U.S. Environmental Protection Agency's ToxCast program, aimed to assess potential developmental neurotoxicity by examining alterations in network development parameters fishersci.caoup.comoup.comnih.govnih.gov. This compound was tested in concentration-response across 43 network activity parameters nih.govnih.gov. While the study identified compounds that altered network development and determined toxicological tipping points for a subset of chemicals fishersci.caoup.comoup.com, the specific impact and any associated quantitative data (such as EC50 or tipping point values) for this compound regarding neuronal network formation were not explicitly detailed in the provided search snippets.
Electrophysiological recordings are crucial for examining the electrical activity of neurons and the effects of pharmacological agents on ion channels and receptors wikipedia.orgmims.comnih.govguidetopharmacology.orgcenmed.comguidetopharmacology.org. Given that this compound is characterized as a partial agonist of the GABAA receptor wikipedia.orgmims.com, it would be expected to influence neuronal electrical activity by modulating chloride ion flux through the GABAA receptor channel wikipedia.orgwikipedia.org. While the principle and techniques of electrophysiological recordings in isolated neuronal systems are well-established wikipedia.orgmims.comnih.govguidetopharmacology.orgcenmed.comguidetopharmacology.org, specific data from electrophysiological recordings demonstrating the effects of this compound on isolated neurons or neuronal networks were not available in the provided search results.
Interactions with Other Neurotransmitter Systems
The primary known interaction of this compound is with the GABAergic system, where it acts as a partial agonist at GABAA receptors wikipedia.orgmims.com. The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system nih.gov. Modulation of GABAA receptors is a common mechanism for anxiolytic, sedative, and anticonvulsant drugs, including benzodiazepines which are positive allosteric modulators of GABAA receptors wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govnih.gov.
Toxicological and Safety Research
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are crucial for evaluating the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. For CP-409092, specific studies have been documented, although detailed public access to their findings is limited.
A study titled "REPRODUCTIVE STUDY I FERTILITY AND EARLY EMBRYONIC DEVELOPMENT IN RATS" with the identifier 10675 was conducted for the Pfizer compound this compound. epa.gov The primary objective of such a study is typically to assess the effects of the compound on male and female reproductive performance, including gamete function, mating behavior, conception, and the early stages of embryonic development up to implantation. However, the specific results and data from this study, including any observed effects on fertility indices or embryonic viability, are not available in the public domain.
A "MATERNAL RANGE FINDING STUDY IN JAPANESE WHITE RABBITS" (identifier 10445) was also carried out for this compound. epa.gov Range-finding studies are preliminary investigations designed to identify the appropriate dose levels for subsequent definitive toxicity studies. These studies help in determining the doses that cause maternal toxicity and those that are well-tolerated, which is essential for designing formal developmental toxicity studies. The detailed findings of this maternal range-finding study, such as signs of maternal toxicity or effects on pregnancy at different dose levels, have not been publicly disclosed.
Hepatic Metabolism and Potential Liver Toxicity Research
The liver is a primary site of drug metabolism and is susceptible to toxicity from xenobiotics. Research in this area focuses on how a compound is metabolized by the liver and its potential to cause drug-induced liver injury (DILI).
Mitochondrial dysfunction is a known mechanism for drug-induced toxicity. Various in vitro assays are utilized to assess the potential of a compound to interfere with mitochondrial function, such as measuring effects on cellular respiration, mitochondrial membrane potential, and ATP production. At present, there is no publicly available information or published research that specifically details the results of mitochondrial function assays performed on this compound.
The correlation between a compound's ability to induce mitochondrial dysfunction and its potential to cause DILI is an important aspect of preclinical safety assessment. Predictive models often incorporate data from mitochondrial toxicity assays to estimate the risk of liver injury. However, without specific data from mitochondrial function assays for this compound, it is not possible to establish a correlation or predict its potential for DILI through this mechanism based on available information.
Endocrine System Research
Investigations into the potential effects of a chemical compound on the endocrine system are critical to identify any disruptive activity on hormone regulation. Such research may involve assessing the compound's impact on various endocrine organs and their functions. Currently, there are no publicly accessible studies or data that describe research conducted on the effects of this compound on the endocrine system.
High-Throughput Screening for Endocrine Disruptor Potential
The United States Environmental Protection Agency (EPA) has evaluated the potential for this compound to act as an endocrine disruptor through its Endocrine Disruptor Screening Program (EDSP). epa.gov This program utilizes high-throughput screening (HTS) assays to efficiently test a large number of chemicals for their potential to interact with the endocrine system. nih.govnih.gov These in vitro assays are designed to identify chemicals that may have the potential to interfere with hormonal pathways, such as the estrogen, androgen, and thyroid hormone pathways. nih.gov
This compound was included in the EPA's ToxCast™ program, which uses a battery of HTS assays to predict the potential for chemicals to cause adverse health effects. The data for this compound from the "Endocrine Receptor (ER) ER Model" as of June 1, 2015, are publicly available. epa.gov This model is designed to assess the bioactivity of substances at the estrogen receptor.
The results from a series of high-throughput screening assays for this compound are summarized in the table below. These assays measure various aspects of estrogen receptor activity. In these particular assays, this compound did not show any activity. epa.gov
Table 1: High-Throughput Screening Data for this compound from the EPA Endocrine Disruptor Screening Program epa.gov
| Assay Name | Result |
| ATG_ERa_TRANS_up | 0 |
| NVS_NR_bER | 0 |
| OT_ERa_EREGFP_01 | 0 |
| TOX21_ERa_BLA_Agonist_ratio | 0 |
| TOX21_ERa_BLA_Antagonist_ratio | 0 |
| TOX21_ERa_LUC_BG1_Agonist | 0 |
| TOX21_ERa_LUC_BG1_Antagonist | 0 |
| TOX21_p53_BLA_p1_ratio | 0 |
| TOX21_p53_BLA_p2_ratio | 0 |
| TOX21_p53_BLA_p3_ratio | 0 |
| TOX21_p53_BLA_p4_ratio | 0 |
| TOX21_p53_BLA_p5_ratio | 0 |
A result of "0" indicates no activity was observed in the respective assay.
Estrogen Receptor Signaling Pathway Investigations
The estrogen receptor signaling pathway is a critical component of the endocrine system, playing a key role in numerous physiological processes. nih.govgenome.jp This pathway is initiated when estrogens, a group of steroid hormones, bind to estrogen receptors (ERs) inside cells. youtube.com This binding triggers a cascade of events that ultimately leads to changes in gene expression. nih.govmdpi.com
As part of the EPA's Endocrine Disruptor Screening Program, this compound was specifically investigated for its potential to interact with the estrogen receptor signaling pathway. epa.gov The high-throughput screening assays employed were designed to detect both agonistic (mimicking the effect of estrogen) and antagonistic (blocking the effect of estrogen) activity at the estrogen receptor alpha (ERα).
The data from these investigations indicate that within the tested assay systems, this compound did not exhibit any measurable bioactivity related to the estrogen receptor signaling pathway. epa.gov The results from the specific assays targeting different aspects of this pathway were all negative, suggesting that under the conditions of these in vitro tests, this compound does not act as an agonist or antagonist of the estrogen receptor. epa.gov
Table 2: Estrogen Receptor Signaling Pathway Assay Results for this compound epa.gov
| Assay Endpoint | Assay Result | Indication |
| Estrogen Receptor Agonism | 0 | No agonistic activity detected |
| Estrogen Receptor Antagonism | 0 | No antagonistic activity detected |
| Estrogen Receptor Binding | 0 | No binding to the estrogen receptor detected |
| Estrogen Receptor Transcriptional Activation | 0 | No activation of estrogen-responsive genes detected |
A result of "0" indicates no activity was observed for the given endpoint.
Biopharmaceutical Development and Formulation Research
Gastrointestinal Intubation Studies for Controlled Release Formulation Development
To assess the feasibility of a controlled-release (CR) formulation, CP-409092 was included in a series of gastrointestinal (GI) intubation studies. nih.govnih.gov These studies are designed to determine if a drug candidate has adequate permeability in the distal GI tract, such as the colon, to achieve a desired therapeutic concentration profile when released slowly over an extended period. nih.gov
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 1 compound, which is characterized by both high solubility and high permeability. researchgate.netresearchgate.net Research from these intubation studies has led to the recommendation that such studies are generally not necessary for BCS Class 1 compounds. nih.govresearchgate.net The rationale is that drugs with high permeability are likely to be well absorbed from the colon, making them suitable candidates for CR formulations without the need for invasive regional absorption studies. nih.govresearchgate.net Therefore, while this compound was evaluated, its fundamental properties suggest a high probability of sufficient absorption throughout the gastrointestinal tract for a controlled-release product. researchgate.net
Considerations for Oral Bioavailability Enhancement in Drug Design
Despite its classification as a highly permeable and soluble compound, preclinical studies in rats revealed that this compound has a very low oral bioavailability, measured at just 2.9% (± 3%). nih.gov This indicates that while the compound can readily pass through the intestinal wall, other physiological factors severely limit its systemic exposure when administered orally.
The primary challenge to the oral bioavailability of this compound is not poor absorption but rather its extensive metabolism and high clearance. nih.gov Key considerations for enhancing its bioavailability would need to focus on mitigating these metabolic processes.
Detailed Research Findings:
High Systemic Clearance: Pharmacokinetic studies in rats demonstrated a high clearance rate of 169 (± 18) ml/min/kg. nih.gov This rapid removal of the drug from the bloodstream is a major contributor to its low oral exposure. nih.gov
Extensive Metabolism: The principal reason for the high clearance is significant metabolism. The major metabolic pathways identified were hydroxylation and, crucially, oxidative deamination. nih.gov Oxidative deamination at the benzylic amine of the molecule plays a significant role in its metabolism and contributes substantially to its high oral clearance. nih.gov
Role of Monoamine Oxidase A (MAO-A): Further investigation has shown that this compound is metabolized to a large extent by the enzyme monoamine oxidase A (MAO-A). nih.gov This specific metabolic pathway is a key determinant of the drug's low bioavailability. A study comparing its in vitro intrinsic clearance with in vivo oral clearance in humans further solidified the role of MAO-A in its rapid metabolism. nih.gov
Poor Absorption/Biliary Excretion: In addition to metabolism, studies in rats noted that a substantial portion of an orally administered dose was found in the feces as an unchanged drug, suggesting either poor absorption or significant biliary excretion could also be contributing factors to the low bioavailability. nih.gov
To enhance the oral bioavailability of this compound, drug design and formulation strategies would need to address this high presystemic metabolic clearance. Approaches could include chemical modification of the molecule to block the site of MAO-A metabolism or the co-administration with an inhibitor of this enzyme.
Pharmacokinetic Parameters of this compound in Rats
Data derived from a study in rats following intravenous and oral administration. nih.gov
Table of Mentioned Compounds
Translational Research and Clinical Development Insights
Factors Leading to Discontinuation from Clinical Development
Although a definitive public statement detailing the discontinuation of CP-409092's clinical development is unavailable, analysis of its preclinical pharmacokinetic profile in animal models strongly suggests that unfavorable metabolic properties were a primary contributing factor. Preclinical studies are crucial for predicting a drug's behavior in humans, and significant liabilities identified at this stage can often halt further development due to the high probability of clinical failure.
Key adverse pharmacokinetic characteristics identified in preclinical studies of this compound likely included:
High Systemic Clearance: Preclinical data revealed that this compound was subject to rapid clearance from the body. High clearance necessitates more frequent dosing to maintain therapeutic concentrations, which can be inconvenient for patients and lead to issues with compliance.
Poor Oral Bioavailability: The fraction of an orally administered dose of this compound that reached systemic circulation was found to be very low. This poor bioavailability would likely require the administration of significantly higher doses to achieve the desired therapeutic effect, increasing the risk of off-target side effects and creating a larger "pill burden" for patients.
Extensive Metabolism: The primary reason for the high clearance and low oral bioavailability of this compound was extensive metabolism. The molecule was rapidly broken down by metabolic enzymes, primarily through hydroxylation and oxidative deamination. This rapid metabolic breakdown meant that the drug was eliminated from the body before it could exert a sustained therapeutic effect.
These pharmacokinetic challenges would have presented significant hurdles for the successful clinical development of this compound. The inability to achieve and maintain adequate therapeutic concentrations with a convenient and safe oral dosing regimen is a common reason for the termination of drug development programs.
Case Study Analysis for Understanding Pharmacokinetic Challenges in Drug Discovery
The preclinical findings for this compound provide a valuable case study for understanding the critical role of pharmacokinetics in drug discovery and development. The data underscores the importance of early and thorough characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Interactive Data Table: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Implication for Clinical Development |
| Oral Bioavailability | Extremely Low | Requirement for high oral doses, potential for significant first-pass metabolism, and variability in patient exposure. |
| Systemic Clearance | High | Short duration of action, necessitating frequent dosing to maintain therapeutic levels. |
| Volume of Distribution | Large | Extensive distribution into tissues, which can be desirable but also complicates dosing and may lead to prolonged elimination from certain compartments. |
| Primary Metabolic Pathways | Hydroxylation, Oxidative Deamination | Rapid breakdown of the parent drug, leading to low exposure and the formation of potentially inactive or active metabolites that would also require characterization. |
This preclinical profile would have raised several red flags for the translational development of this compound. The combination of very low oral bioavailability and high systemic clearance is a particularly challenging pharmacokinetic profile to overcome. While formulation strategies can sometimes improve bioavailability, the extensive metabolism of this compound would likely have limited the effectiveness of such approaches. The need for a high and frequent dosing regimen would not only be a commercial disadvantage but could also increase the risk of adverse effects, making it difficult to achieve a favorable therapeutic index.
Implications for the Design of Future GABAA Receptor Agonists
The presumed failure of this compound due to its pharmacokinetic profile offers important lessons for the design of future GABAA receptor agonists. Medicinal chemists and drug designers can draw upon this case to prospectively address potential metabolic liabilities.
Key strategies to mitigate the challenges encountered by this compound in future drug design include:
Metabolic Blocking: Modifying the chemical structure to block the sites of metabolism. For instance, the introduction of fluorine atoms or other groups at the positions susceptible to hydroxylation can prevent or slow down this metabolic pathway.
Reducing Metabolic Soft Spots: Identifying and altering the parts of the molecule that are most vulnerable to metabolic enzymes. In the case of this compound, the sites of oxidative deamination would be a key focus for modification.
Improving Physicochemical Properties: Optimizing properties such as solubility and permeability can enhance absorption and reduce the impact of first-pass metabolism.
Prodrug Approaches: Designing an inactive precursor (prodrug) that is converted to the active drug in the body. This can be used to improve absorption and protect the drug from premature metabolism.
Early and Iterative ADME Screening: Integrating in vitro and in vivo pharmacokinetic screening earlier in the drug discovery process allows for the timely identification and mitigation of liabilities. This iterative process of design, synthesis, and testing is crucial for selecting candidates with a higher probability of clinical success.
By learning from the challenges faced by compounds like this compound, the field of medicinal chemistry can continue to evolve, leading to the development of safer and more effective GABAA receptor agonists with optimized pharmacokinetic profiles suitable for clinical use.
Conclusion and Future Academic Research Directions
Synthesis of Key Academic Findings on CP-409092
This compound, chemically identified as 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-methylaminomethyl-phenyl)-amide, is a notable compound that has been investigated for its interaction with GABA(A) receptors, positioning it as a partial agonist. Academic research has primarily focused on its metabolic fate and pharmacokinetic profile, revealing key insights into its biotransformation and disposition.
Studies in rat models have demonstrated that this compound is characterized by high clearance and a large volume of distribution. nih.gov A significant finding is its low oral bioavailability, which is attributed to poor absorption from the gastrointestinal tract and/or significant biliary excretion. nih.gov The metabolism of this compound is extensive, with the primary pathways involving hydroxylation of the oxo-tetrahydro-indole moiety and oxidative deamination at the benzylic amine. nih.gov This deamination leads to an aldehyde intermediate that is subsequently oxidized to a benzoic acid derivative, a crucial step that contributes to its oral clearance and low systemic exposure. nih.gov Minor metabolic routes include N-demethylation followed by N-acetylation and further oxidation. nih.gov Notably, a substantial portion of an orally administered dose is excreted unchanged in the feces. nih.gov
Unresolved Research Questions and Knowledge Gaps
Despite the detailed understanding of its metabolism, several research questions regarding this compound remain unanswered. A significant knowledge gap exists in the comprehensive understanding of its pharmacological effects beyond its classification as a GABA(A) receptor partial agonist. The specific subtypes of the GABA(A) receptor with which this compound interacts with the highest affinity and efficacy are yet to be fully elucidated. This is a critical area for future research, as subtype selectivity is a key determinant of the therapeutic potential and side-effect profile of GABAergic modulators.
Furthermore, the in-vivo central nervous system effects of this compound and its metabolites have not been extensively reported. Understanding the relationship between the plasma and brain concentrations of the parent compound and its major metabolites, and the corresponding pharmacodynamic effects, is essential. The low oral bioavailability presents a challenge for its development as an orally administered therapeutic agent. Therefore, research into formulation strategies or prodrug approaches to enhance its absorption and systemic exposure could be a valuable avenue of investigation. The long-term physiological effects of sustained partial agonism at GABA(A) receptors by this compound are also unknown.
Methodological Advancements and Future Research Techniques Applicable to this compound Analogues
Future research on this compound and its analogues would benefit from the application of advanced methodological techniques. High-throughput screening assays using recombinant GABA(A) receptor subtypes expressed in cell lines can be employed to precisely map the subtype selectivity profile of this compound and newly synthesized analogues. nih.gov Electrophysiological techniques, such as patch-clamp studies on cultured neurons or brain slices, would provide detailed insights into the functional consequences of receptor binding, distinguishing between agonistic, antagonistic, or allosteric modulatory effects at a cellular level. nih.gov
To address the pharmacokinetic challenges, the development and validation of sensitive and specific bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound and its key metabolites in various biological matrices (plasma, brain tissue, bile) is crucial. This would enable more detailed pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate drug exposure with physiological and behavioral outcomes. nih.gov
Furthermore, the synthesis of radiolabeled analogues of this compound would facilitate in-vivo imaging studies, such as positron emission tomography (PET), to non-invasively investigate the brain penetration and regional distribution of these compounds. This would provide invaluable information on target engagement in the central nervous system.
Contribution of this compound Research to General Principles of Drug Metabolism and Pharmacokinetics
The detailed investigation of this compound's metabolic fate has provided a valuable case study that reinforces several key principles of drug metabolism and pharmacokinetics. The extensive first-pass metabolism, particularly the oxidative deamination of the benzylic amine, highlights the critical role of metabolic pathways in determining the oral bioavailability of a drug candidate. nih.gov This serves as a practical example for medicinal chemists in designing new chemical entities to avoid or minimize such metabolic liabilities.
Q & A
Q. What is the primary pharmacological target of CP-409092, and how does its partial agonism at GABA(A) receptors influence experimental design in anxiety-related research?
this compound is a GABA(A) receptor partial agonist with demonstrated anti-anxiety activity . When designing experiments, researchers must account for its partial efficacy profile by including both full agonists (e.g., benzodiazepines) and antagonists as comparators. Dose-response studies should use staggered concentrations to capture nonlinear effects, while behavioral assays (e.g., elevated plus maze) require strict environmental controls to isolate GABAergic modulation from confounding stress responses .
What methodological frameworks (e.g., PICO, FINER) are most appropriate for formulating research questions about this compound's dose-response relationships?
The PICO framework (Population, Intervention, Comparison, Outcome) is ideal for structuring questions on therapeutic efficacy, such as: "In rodent models (P), how does this compound (I) compare to diazepam (C) in reducing anxiety-like behaviors (O)?" . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in understanding partial agonism mechanisms while aligning with ethical guidelines for animal studies .
Q. What are the critical considerations when designing longitudinal studies to assess this compound's sustained effects on GABAergic transmission?
Key factors include:
- Temporal sampling : Repeated electrophysiological recordings or microdialysis at defined intervals (e.g., 24h, 72h post-administration).
- Control groups : Vehicle-treated cohorts and washout periods to distinguish acute vs. persistent effects.
- Blinding protocols : To mitigate observer bias in behavioral scoring .
Advanced Research Questions
Q. How should researchers address contradictory findings between in vitro binding affinity studies and in vivo behavioral outcomes when investigating this compound?
Contradictions may arise from differences in receptor isoform expression or pharmacokinetic factors. To resolve this:
Q. What statistical approaches are recommended for analyzing non-linear dose-response patterns observed in this compound's efficacy studies?
Non-linear regression models (e.g., Emax , sigmoidal curves ) are preferred over linear approximations. Bootstrap resampling can quantify uncertainty in EC50 estimates, while Akaike Information Criterion (AIC) tests determine the best-fit model. For behavioral data with high variance, mixed-effects models account for individual subject variability .
Q. How can multi-omics approaches be integrated to elucidate this compound's off-target effects while maintaining methodological rigor?
- Transcriptomics : RNA-seq to identify GABA(A)-independent gene expression changes.
- Proteomics : SILAC labeling to quantify synaptic protein modulation.
- Validation : CRISPR-Cas9 knockout of candidate off-targets (e.g., NMDA receptors) followed by functional assays. Ensure cross-platform data normalization and false discovery rate (FDR) correction for multiple comparisons .
Q. What experimental controls are essential when investigating this compound's cross-reactivity with related GABA(A) receptor isoforms?
Q. How can in silico docking simulations be optimized to reconcile this compound's binding kinetics with its partial agonist efficacy profile?
Use molecular dynamics (MD) simulations with explicit solvent models to capture ligand-receptor conformational changes. Apply metadynamics to map free-energy landscapes for binding/unbinding pathways. Validate predictions via mutagenesis (e.g., altering β2-subunit residues) and patch-clamp electrophysiology .
Q. What validation criteria should guide the selection of translational biomarkers for this compound's target engagement studies across species?
Biomarkers must:
Q. What ethical considerations govern the reuse of proprietary this compound data from discontinued clinical trials in new preclinical studies?
Researchers must:
- Obtain material transfer agreements (MTAs) from the original data custodians.
- Anonymize patient-derived datasets to comply with GDPR/HIPAA.
- Cite primary sources transparently, even if unpublished, to avoid selective reporting bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
